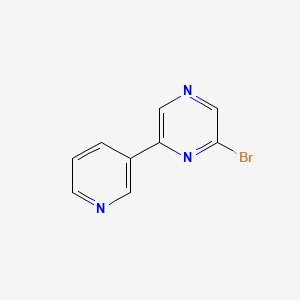

2-Bromo-6-(3-pyridinyl)pyrazine

Description

2-Bromo-6-(3-pyridinyl)pyrazine is a brominated pyrazine derivative featuring a pyridine ring at the 6-position of the pyrazine core. The molecular formula of this compound can be inferred as C₉H₆BrN₃ (Molecular Weight: ~236.07 g/mol), with the pyridinyl group introducing aromatic nitrogen atoms capable of coordination and hydrogen bonding.

Bromopyrazines are versatile intermediates in chemical synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Pyrazines with aromatic substituents, such as pyridinyl, are increasingly studied for their electronic properties in n-type semiconductors and as ligands in coordination chemistry .

Properties

Molecular Formula |

C9H6BrN3 |

|---|---|

Molecular Weight |

236.07 g/mol |

IUPAC Name |

2-bromo-6-pyridin-3-ylpyrazine |

InChI |

InChI=1S/C9H6BrN3/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H |

InChI Key |

RNSSAPYIICBPOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-pyridinyl)pyrazine typically involves the bromination of 6-(3-pyridinyl)pyrazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(3-pyridinyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products:

Substitution Reactions: Products include 2-amino-6-(3-pyridinyl)pyrazine, 2-thio-6-(3-pyridinyl)pyrazine, and 2-alkoxy-6-(3-pyridinyl)pyrazine.

Coupling Reactions: Products include various biaryl compounds formed by the coupling of this compound with different boronic acids.

Scientific Research Applications

2-Bromo-6-(3-pyridinyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyridinyl)pyrazine depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile or another carbon group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Pyrazine Derivatives

- This enhances electron affinity, making it suitable for n-type semiconductors .

- Solubility : The polar pyridinyl group improves solubility in aqueous or polar organic solvents compared to hydrophobic substituents like isopropyl .

Key Research Findings

- Electronic Materials : Pyrazinacenes with fused pyrazine units exhibit tunable LUMO levels (-3.24 to -3.78 eV), making them promising n-type semiconductors. The pyridinyl group in this compound could further modulate these properties .

- Flavor Chemistry : Substituted pyrazines in foods (e.g., soy sauce, peanut oil) contribute to roasted aromas, but brominated analogs are less common in this context due to toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.